molecular formula C12H8F3N5O B2514138 N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2514138
M. Wt: 295.22 g/mol
InChI Key: BORBQIBMVCBFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(Trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound designed for research applications, built around the privileged 1H-pyrazolo[3,4-d]pyrimidine scaffold. This scaffold is recognized as a bioisostere of the adenine purine base, allowing compounds based on this structure to mimic ATP and competitively inhibit ATP-binding sites in various kinase targets . The 1H-pyrazolo[3,4-d]pyrimidine core is a milestone scaffold in medicinal chemistry known for its diverse biological activities, including antiproliferative effects . The specific substitution with a 4-(trifluoromethoxy)anilino group at the C4 position is a critical feature for biological activity, as anilino groups at this location are a common pharmacophoric feature in many reported tyrosine kinase inhibitors . The trifluoromethoxy (OCF3) group is a fluorine-containing substituent known to enhance a compound's metabolic stability and membrane permeability, which are important properties for bioactive molecules . Compounds featuring the pyrazolo[3,4-d]pyrimidine structure have demonstrated significant potential in anticancer research through the inhibition of key protein kinases. These kinases include, but are not limited to, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VGFR), and Cyclin-Dependent Kinase 2 (CDK2) . Inhibition of these pathways can disrupt crucial cellular processes in cancer cells, leading to the suppression of proliferation, induction of apoptosis, and inhibition of cell cycle progression . The compound is supplied for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N5O/c13-12(14,15)21-8-3-1-7(2-4-8)19-10-9-5-18-20-11(9)17-6-16-10/h1-6H,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORBQIBMVCBFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=NN3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition is significant as CDK2 is essential for cell cycle progression, particularly the transition from G1 phase to S phase. By inhibiting CDK2, this compound effectively halts cell cycle progression.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division. This disruption can have downstream effects on other cellular processes, including DNA replication and protein synthesis.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can impact the compound’s stability and efficacy. Additionally, the presence of other molecules or drugs can potentially affect the compound’s action through interactions or competition for the same target.

Biological Activity

N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H10_{10}F3_3N5_5O
  • Molecular Weight : 385.3 g/mol
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core with a trifluoromethoxy group that enhances its biological profile.

Biological Activities

The biological activities of this compound include:

1. Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including leukemia and solid tumors. The mechanism is primarily through the inhibition of specific kinases involved in cell signaling pathways critical for cancer progression.

Cell Line IC50 (µM) Reference
MV4-11 (Leukemia)0.0227
A549 (Lung Cancer)0.0156
MCF-7 (Breast Cancer)0.0182

2. Anti-inflammatory Effects

The compound has shown significant anti-inflammatory activity in various models. It inhibits the production of pro-inflammatory cytokines and reduces edema in animal models.

Model Inhibition (%) Comparison Drug Reference
Paw Edema43.17%Indomethacin (47.72%)
Carrageenan-Induced40.91%Indomethacin (42.22%)

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against both bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
E. coli0.5 µg/mL
S. aureus0.3 µg/mL
A. niger0.8 µg/mL

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : The compound acts as a potent inhibitor of various kinases involved in cellular signaling pathways, particularly those associated with cancer cell proliferation and survival.
  • Reduction of Inflammatory Mediators : It reduces the levels of inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.
  • Disruption of Microbial Cell Wall Synthesis : The antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Leukemia Treatment : In a study involving MV4-11 xenograft models, treatment with this compound resulted in a tumor growth inhibition rate of 97% without significant toxicity, suggesting its potential as a therapeutic agent for acute myeloid leukemia (AML) .
  • Anti-inflammatory Research : A study demonstrated that in carrageenan-induced paw edema models, the compound significantly reduced inflammation compared to standard anti-inflammatory drugs like indomethacin .

Scientific Research Applications

Kinase Inhibition

Mechanism of Action : The compound acts primarily as a kinase inhibitor, targeting specific pathways involved in cell signaling. Kinases play crucial roles in various cellular processes, including metabolism, cell proliferation, and apoptosis. Inhibition of these enzymes can lead to the modulation of pathological conditions such as cancer and diabetes.

Case Studies :

  • A study indicated that pyrazolo[3,4-d]pyrimidine derivatives, including N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, demonstrated potent inhibition against several protein kinases involved in cancer progression. The compound's structure facilitates effective binding to the ATP-binding site of these kinases, leading to reduced tumor cell growth .

Anticancer Activity

Biological Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Its cytotoxic effects have been attributed to the modulation of key signaling pathways associated with cell survival and growth.

Data Table: Anticancer Efficacy

Cell LineIC50 (µM)
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0
K562 (leukemia)14.0

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .

Anti-inflammatory Properties

Mechanism : The structure of this compound suggests potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Research Findings :

  • In vitro studies have demonstrated that this compound can effectively inhibit COX-2 activity, which is critical in the inflammatory response . This inhibition may provide therapeutic benefits for conditions characterized by chronic inflammation.

Antimicrobial Effects

Recent investigations have also highlighted the antimicrobial properties of this compound derivatives against various bacterial strains. These compounds exhibited significant activity against pathogens responsible for infections, suggesting their potential use in developing new antimicrobial agents .

Chemical Reactions Analysis

Amination at the 4-Position

The 4-chloro intermediate undergoes nucleophilic substitution with amines to introduce the 4-amino group:

  • Reaction with Primary Amines :
    Refluxing 4-chloro derivatives with amines (e.g., benzylamines, alkylamines) in protic solvents (methanol, ethanol) yields 4-amino-substituted products .
    Example :

    4-Chloro-1-(3,5-dimethyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidine+(3,5-methylenedioxy)benzylamineEtOH, reflux4-[(3,5-Methylenedioxy)benzylamino]-1-(3,5-dimethyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidine[1]\text{4-Chloro-1-(3,5-dimethyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidine} + \text{(3,5-methylenedioxy)benzylamine} \xrightarrow{\text{EtOH, reflux}} \text{4-[(3,5-Methylenedioxy)benzylamino]-1-(3,5-dimethyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidine} \quad[1]

    Key Conditions :

    SolventTemperatureReaction TimeYield
    EthanolReflux6 hours56.8%

Functionalization of the Trifluoromethoxy Phenyl Group

The 4-(trifluoromethoxy)phenyl substituent may participate in:

  • Cross-Coupling Reactions :
    Suzuki-Miyaura coupling with boronic acids using Pd catalysts (e.g., Pd(dppf)Cl₂) introduces aryl/heteroaryl groups .
    Example :

    1-Isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine+4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolanePd(dppf)Cl2,Na2CO3Aryl-substituted product[4]\text{1-Isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine} + \text{4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane} \xrightarrow{\text{Pd(dppf)Cl}_2, \text{Na}_2\text{CO}_3} \text{Aryl-substituted product} \quad[4]

    Key Conditions :

    CatalystSolventTemperatureTime
    Pd(dppf)Cl₂DMF/H₂O100°C2 hours

N-Alkylation of the 4-Amino Group

The primary amine at position 4 can undergo alkylation:

  • Reaction with Alkyl Halides :
    Treatment with NaH in DMF followed by alkyl halides (e.g., isopropyl bromide) yields N-alkylated derivatives .
    Example :

    3-Amino-pyrazolo[4,3-c]pyridine+Isopropyl bromideNaH, DMFN-Isopropyl-3-amino-pyrazolo[4,3-c]pyridine[6]\text{3-Amino-pyrazolo[4,3-c]pyridine} + \text{Isopropyl bromide} \xrightarrow{\text{NaH, DMF}} \text{N-Isopropyl-3-amino-pyrazolo[4,3-c]pyridine} \quad[6]

Condensation Reactions

The 4-amino group may form Schiff bases or hydrazones:

  • With Aldehydes/Ketones :
    Hydrazinolysis of 4-chloro derivatives followed by condensation with carbonyl compounds yields open-chain or triazole-fused products .
    Example :

    4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine+Aromatic aldehydesHydrazone derivatives[2]\text{4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine} + \text{Aromatic aldehydes} \rightarrow \text{Hydrazone derivatives} \quad[2]

Deprotection of Silyl-Protected Alkynes

If acetylene groups are introduced via trimethylsilyl (TMS) protection, deprotection with bases (e.g., K₂CO₃) yields terminal alkynes :
Example :

N-(Trimethylsilyl ethynyl-substituted phenyl)-4-amino-pyrazolo[3,4-d]pyrimidineK2CO3Ethynyl-substituted derivative[1]\text{N-(Trimethylsilyl ethynyl-substituted phenyl)-4-amino-pyrazolo[3,4-d]pyrimidine} \xrightarrow{\text{K}_2\text{CO}_3} \text{Ethynyl-substituted derivative} \quad[1]

Critical Research Findings

  • Chlorination Efficiency : POCl₃ in aprotic solvents achieves >90% conversion to 4-chloro intermediates at 120–145°C .

  • Amination Selectivity : Steric hindrance from the 4-(trifluoromethoxy)phenyl group may slow substitution kinetics, necessitating extended reaction times .

  • Stability : The trifluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs .

Comparison with Similar Compounds

Key Observations :

  • Bulk and Lipophilicity : Bulky substituents like benzyl () or phenylethynyl () improve target selectivity but may reduce solubility .
  • Heterocyclic Modifications : Furan-2-ylmethyl () introduces oxygen-based polarity, which could influence pharmacokinetics .

Kinase Inhibition

  • IN1 (): A CK1ε inhibitor (IC₅₀ = 16–1000 nM) with a chlorophenoxymethyl group, demonstrating substituent-dependent potency .
  • NA-PP1/NM-PP1 () : Plasmodium kinase inhibitors, highlighting the scaffold’s versatility across pathogen targets .

Anticancer Activity

  • : A derivative with a trifluoromethoxyphenyl-biphenyl group induces ROS-mediated apoptosis in lung cancer cells, suggesting the trifluoromethoxy group’s role in oxidative stress pathways .
  • Phenylethynyl Derivatives () : Show potent anti-triple-negative breast cancer (TNBC) activity via Src/MAPK pathway inhibition, with 13an achieving tumor regression in vivo .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via alkylation or condensation reactions. A key method involves reacting pyrazolo[3,4-d]pyrimidin-4-amine derivatives with 4-(trifluoromethoxy)phenyl groups under controlled conditions. For example, alkylation using NaH in DMF at 0°C with subsequent warming to room temperature yields the target compound. Solvent choice (e.g., DMF, acetonitrile), temperature control, and stoichiometric ratios of reagents are critical for high yields (>70%) and purity (>95%) .
  • Validation : Reaction progress is monitored via TLC or HPLC, and purification is achieved through recrystallization (e.g., acetonitrile) or preparative TLC .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and aromatic proton environments.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 350.1).
  • IR Spectroscopy : Functional groups like C-F (1100–1200 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) are identified .
    • Data Interpretation : Cross-referencing spectral data with computational simulations (e.g., DFT) ensures structural accuracy .

Q. What are the recommended storage conditions to maintain compound stability?

  • Storage : Store at −20°C in airtight, light-resistant containers under inert gas (N2_2) to prevent hydrolysis or oxidation. Stability tests indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s kinase inhibition profile and selectivity?

  • SAR Insights :

  • Trifluoromethoxy Group : Enhances metabolic stability and target binding via hydrophobic interactions.
  • Pyrazolo[3,4-d]pyrimidine Core : Critical for ATP-competitive inhibition in kinases like BTK or EGFR.
  • Substituent Effects : Replacement of trifluoromethoxy with methoxy reduces potency by 10-fold in BTK inhibition assays .
    • Experimental Design : Compare IC50_{50} values across analogs using kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Q. What mechanisms underlie the compound’s reported anti-cancer activity, and how can contradictory results in ROS generation be resolved?

  • Mechanistic Studies :

  • ROS Induction : In NCI-H460 lung cancer cells, the compound triggers mitochondrial ROS, leading to apoptosis (EC50_{50} = 2.5 µM). Contradictory reports may arise from cell-type-specific antioxidant defenses (e.g., elevated SOD in DU-145 cells) .
  • Validation : Use ROS scavengers (e.g., NAC) to confirm causality. Combine with mitochondrial membrane potential assays (JC-1 dye) .

Q. How can researchers resolve discrepancies in reported binding affinities for COX-2 versus other targets?

  • Data Analysis :

  • Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native COX-2) or assay formats (fluorescence vs. radiometric) may explain affinity variations.
  • Control Experiments : Include reference inhibitors (e.g., Celecoxib for COX-2) to normalize data. Perform SPR or ITC for direct binding measurements .

Q. What strategies optimize bioavailability and CNS penetration for in vivo neuro-oncology studies?

  • Approaches :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., piperazine) to reduce logP from 3.5 to 2.8, enhancing aqueous solubility.
  • Prodrug Design : Mask amine groups with acetyl moieties to improve blood-brain barrier penetration .
    • Validation : Use MDCK-MDR1 assays for permeability and LC-MS/MS for plasma/brain pharmacokinetics .

Key Recommendations for Researchers

  • Contradictory Data : Replicate studies using standardized assays and orthogonal methods (e.g., SPR + cellular assays).
  • Advanced SAR : Prioritize substituents balancing lipophilicity and hydrogen-bonding capacity for target engagement.
  • Translational Potential : Combine in vitro mechanistic studies with in vivo PD/PK models to validate therapeutic utility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.